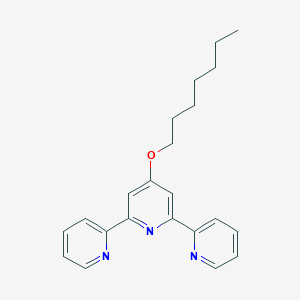
4-Heptoxy-2,6-dipyridin-2-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Heptoxy-2,6-dipyridin-2-ylpyridine is a chemical compound with the molecular formula C19H21N3O It is characterized by the presence of a heptoxy group attached to a pyridine ring, which is further substituted with two pyridin-2-yl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptoxy-2,6-dipyridin-2-ylpyridine typically involves the reaction of 2,6-dipyridin-2-ylpyridine with heptanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the heptoxy group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over reaction parameters to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
4-Heptoxy-2,6-dipyridin-2-ylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The heptoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4-Heptoxy-2,6-dipyridin-2-ylpyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism of action of 4-Heptoxy-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dipyridin-2-ylpyridine: Lacks the heptoxy group, resulting in different chemical and biological properties.
4-Heptoxy-2,6-dipyridin-4-ylpyridine: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
Its ability to form stable complexes with metals and its potential biological activities make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
662151-81-7 |
|---|---|
Molekularformel |
C22H25N3O |
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
4-heptoxy-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C22H25N3O/c1-2-3-4-5-10-15-26-18-16-21(19-11-6-8-13-23-19)25-22(17-18)20-12-7-9-14-24-20/h6-9,11-14,16-17H,2-5,10,15H2,1H3 |
InChI-Schlüssel |
VZLZSYOIQIOELW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


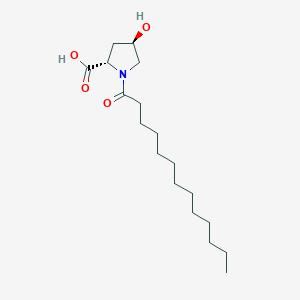
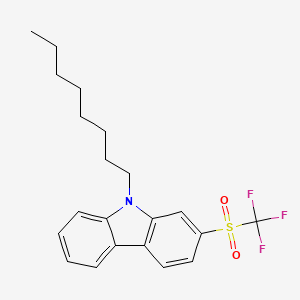
![Acetic acid, [[(1R)-1-[(phenylmethoxy)methyl]-2-propenyl]oxy]-](/img/structure/B15160741.png)
![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol](/img/structure/B15160753.png)
![[(2-{6-[(Prop-2-yn-1-yl)amino]-9H-purin-9-yl}ethoxy)methyl]phosphonic acid](/img/structure/B15160756.png)
![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]benzonitrile](/img/structure/B15160762.png)
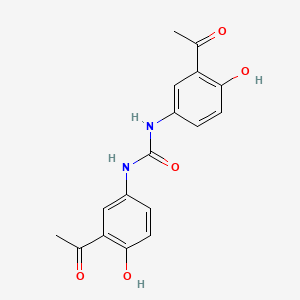
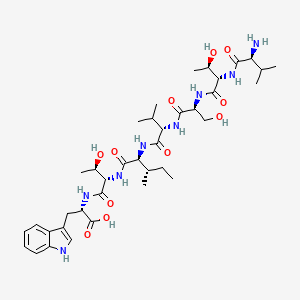
![Ethanol, 2,2'-[[3-(10H-phenoxazin-10-yl)propyl]imino]bis-](/img/structure/B15160787.png)

![3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15160792.png)
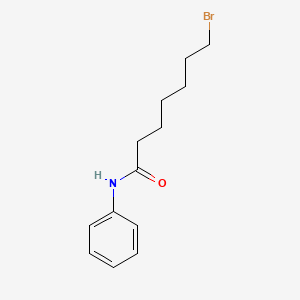
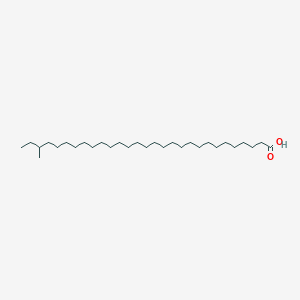
![7a-Ethyltetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B15160811.png)
